molecular formula C13H12N2O3S B3015111 2-(3-Methoxybenzamido)thiophene-3-carboxamide CAS No. 722471-17-2

2-(3-Methoxybenzamido)thiophene-3-carboxamide

Cat. No.: B3015111
CAS No.: 722471-17-2
M. Wt: 276.31
InChI Key: GUMGMKISZGVJHW-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzamido)thiophene-3-carboxamide is a synthetic small molecule based on the versatile thiophene-carboxamide scaffold, a structure of high interest in modern medicinal chemistry for its diverse pharmacological potential . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Thiophene derivatives are recognized for their planar, aromatic structure that enhances receptor binding, making them valuable scaffolds for developing bioactive molecules . Researchers are exploring this class of compounds for multiple applications. Notably, 2-amido-3-carboxamide thiophene derivatives have been identified as potent and selective agonists for the CB2 receptor, showing significant efficacy in preclinical models of neuropathic, inflammatory, and postsurgical pain . Furthermore, novel compounds featuring the thiophene carboxamide scaffold have demonstrated promising antiproliferative effects in vitro against various human cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The mechanism of action for these cytotoxic effects is under investigation but may involve the induction of apoptosis through caspase-3/7 activation and disruption of mitochondrial membrane potential . This compound serves as a key chemical tool for researchers in pharmacology and drug discovery, particularly for studying oncology targets and pain pathways.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMGMKISZGVJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-Methoxybenzamido)thiophene-3-carboxamide, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but thiophene derivatives are known to interact with various biological targets .

Comparison with Similar Compounds

Comparison with Similar Thiophene-3-carboxamide Derivatives

Structural Modifications and Substituent Effects

Substituent Variations on the Benzamido Group
  • 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (): This analog features a 3,4-dimethoxybenzamido group, enhancing electron-donating effects compared to the single methoxy group in the target compound. This compound is reported as a Flt-3 kinase inhibitor, highlighting the role of substituents in targeting specific enzymes .
  • 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide () :
    The sulfonyl group introduces strong electron-withdrawing properties, contrasting with the electron-donating methoxy group. Such modifications significantly alter pharmacokinetic properties, such as metabolic stability and solubility .

Core Ring Modifications
  • Cycloheptathiophene Derivatives (): Compounds like 39 (2-(3-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) incorporate a seven-membered cyclohepta ring fused to the thiophene core. However, it may also reduce solubility .
  • Tetrahydrobenzo[b]thiophene Derivatives () :
    Saturation of the benzo ring (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene) reduces aromaticity, altering electronic properties and conformational flexibility. For example, Compound 92b () showed moderate antioxidant activity (55.5% nitric oxide scavenging), attributed to the tetrahydrobenzo ring’s influence on electron distribution .

Antimicrobial Activity
  • Compound I and II (): These derivatives, featuring dimethylamino phenyl and methylphenyl groups, demonstrated broad-spectrum antibacterial and antifungal activities. Their efficacy is linked to the planar aromatic systems and electron-rich substituents, which facilitate interactions with microbial membranes or enzymes .
  • Antioxidant Activity (): Compound 92a (2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide) exhibited 56.9% nitric oxide scavenging, outperforming analogs with nitrile or carboxamide groups. The polar carboxamide at the 3-position was critical for radical stabilization .
Kinase Inhibition ()

The dimethoxy-substituted analog in acts as a Flt-3 inhibitor, suggesting that methoxy groups in specific positions can enhance kinase binding.

Key Findings and Implications

Substituent Effects :

  • Methoxy groups enhance electron density, improving interactions with polar targets (e.g., kinases).
  • Bulky substituents (e.g., cyclohepta rings) may improve target specificity but reduce solubility.

Biological Activities: Antimicrobial and antioxidant activities are common among thiophene-3-carboxamides, driven by substituent polarity and aromaticity.

Synthetic Challenges :

  • Yields vary widely (22–67%), influenced by substituent complexity and purification methods.

Biological Activity

2-(3-Methoxybenzamido)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H12_{12}N2_{2}O3_{3}S

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses. The compound has been shown to disrupt the interactions between the polymerase subunits of the influenza virus, significantly inhibiting viral replication.

  • IC50 Values : The compound exhibited an IC50 value in the low micromolar range, indicating potent antiviral activity. For instance, derivatives with hydroxyl substitutions at specific positions demonstrated enhanced inhibitory effects on viral growth, with selectivity indices (SI) exceeding 1388 in some cases .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

  • Case Study : In a study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, demonstrating its potential as an anticancer agent.

Antimicrobial and Antifungal Activities

In addition to its antiviral and antitumor properties, this compound has shown promising antimicrobial and antifungal activities. It has been tested against various bacterial strains and fungi, yielding effective results.

Activity Type Target Organisms Effectiveness
AntimicrobialStaphylococcus aureusModerate to high
AntifungalCandida albicansHigh

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptor activity that is crucial for cellular signaling pathways associated with growth and survival.
  • Induction of Apoptosis : By influencing apoptotic pathways, the compound promotes programmed cell death in malignant cells.

Research Findings

A variety of studies have documented the biological activities of this compound:

  • Antiviral Studies : Research indicated that derivatives with specific substitutions at the benzamido moiety enhanced antiviral efficacy against influenza virus strains .
  • Cytotoxicity Assays : Evaluations using MTT assays demonstrated that the compound exhibits low cytotoxicity while maintaining high antiviral activity .
  • Structure-Activity Relationship (SAR) : Analysis of different derivatives revealed that modifications at the thiophene or benzamido positions significantly influence biological activity.

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